2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. The unique structure of benzimidazoles allows them to interact with various biological targets, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-(2-methoxyethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide in an organic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction may produce benzimidazole-5-methanol derivatives.
Scientific Research Applications
2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. The compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s function. Additionally, it may interact with receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, used in various chemical and biological applications.
5-Nitrobenzimidazole: A derivative with a nitro group at the 5-position, known for its antimicrobial properties.
Uniqueness
2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2-(2-Methoxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid is a compound within the benzimidazole family, recognized for its fused benzene and imidazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13N3O3
- Structure : The compound features a carboxylic acid group at the 5-position of the benzimidazole ring and a methoxyethyl side chain at the 2-position. This unique substitution may enhance its solubility and bioavailability compared to other benzimidazoles.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. Studies indicate that compounds within this class can induce apoptosis in cancer cells and exhibit significant antimicrobial properties against various pathogens.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit promising antimicrobial properties. Specifically, this compound has been tested for its efficacy against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 1 µg/mL |
Escherichia coli | 3.9–7.8 µg/mL |
Candida albicans | < 1 µg/mL |
These results indicate that the compound possesses strong antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including colon cancer (HCT-116) and liver cancer (HepG2). The following table summarizes key findings from cytotoxicity assays:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT-116 | 30.1 | Induces apoptosis |
HepG2 | 28.3 | Cell cycle arrest |
MCF-7 | 23.2 | Inhibition of proliferation |
The compound was found to induce apoptotic cell death in these models, suggesting that it could serve as a potential therapeutic agent against various cancers .
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives, including this compound:
- Ultrasound-Assisted Synthesis : A study demonstrated the effective synthesis of benzimidazole derivatives using ultrasound irradiation, which showed enhanced anticancer activity through mechanisms involving apoptosis in cervical and colon cancer cells .
- Multi-Kinase Inhibition : Another research highlighted the ability of related compounds to inhibit multiple kinases involved in cancer progression, such as EGFR and HER2. The synthesized compounds exhibited varying degrees of inhibition, indicating their potential as targeted therapies .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-16-5-4-10-12-8-3-2-7(11(14)15)6-9(8)13-10/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
ISCOKBMISRGFFE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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